2-(Allyloxy)aniline hydrochloride

radical cyclization dihydrobenzofuran synthesis regioselectivity

Researchers needing to construct 2,3-dihydrobenzofuran cores via radical cascades require the mandatory ortho-allyloxy geometry that para-isomers cannot provide. This hydrochloride salt solves liquid free base handling issues with a stable solid form ideal for automated dispensing. - Enables 5-exo-trig cyclization/SO₂ insertion unattainable with 4-(allyloxy)aniline. - Orthogonal selectivity: IC₅₀ >100,000 nM against DPP2/DPP4/PREP, avoiding off-target effects seen in para-analogs. - Solid HCl salt (95-98% purity) ensures reproducible stoichiometry in parallel synthesis arrays.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 366020-27-1
Cat. No. B1284379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)aniline hydrochloride
CAS366020-27-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1N.Cl
InChIInChI=1S/C9H11NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h2-6H,1,7,10H2;1H
InChIKeyOMSKLVYAIJIJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)aniline Hydrochloride: Bifunctional Intermediate


2-(Allyloxy)aniline hydrochloride (CAS 366020-27-1) is a bifunctional organic intermediate featuring both a primary aniline group and an ortho-allyloxy moiety, with a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol . The hydrochloride salt form (C9H11NO·HCl) is commercially available with typical purity specifications of 95% or 98% , and is supplied as a solid . The compound serves as a key precursor in radical-mediated cyclization cascades, where the ortho-allyloxy group enables 5-exo-trig cyclization to generate dihydrobenzofuran scaffolds [1]. Its dual functionality—a nucleophilic aniline nitrogen and a radical-acceptor alkene—makes it a strategically positioned building block for constructing sulfonyl-bridged heterocycles, including coumarin derivatives and methanesulfonohydrazides [2].

Key Reactivity Ortho-allyloxy enables 5-exo-trig radical cyclization for dihydrobenzofuran scaffolds
Handling Format Solid hydrochloride salt supports precise gravimetric dispensing and storage
Selectivity Profile Orthogonal selectivity: negligible DPP2/DPP4/PREP inhibition reported

2-(Allyloxy)aniline Hydrochloride: Ortho-Selectivity Requirement


Substitution of 2-(allyloxy)aniline hydrochloride with unsubstituted aniline or para-allyloxy isomers fails to recapitulate the cascade reactivity enabled by the ortho-allyloxy orientation. The ortho-disposition of the allyloxy group relative to the aniline nitrogen is structurally mandatory for the radical-mediated 5-exo-trig cyclization that generates the 2,3-dihydrobenzofuran core—a transformation not accessible to 4-(allyloxy)aniline (CAS 1688-69-3) due to geometric constraints [1]. Furthermore, the hydrochloride salt form provides distinct handling advantages over the free base (CAS 27096-64-6), including enhanced solid-state stability and simplified weighing . In biological screening contexts, 2-(allyloxy)aniline derivatives exhibit markedly different target engagement profiles compared to para-substituted analogs; for instance, while 4-allyloxyaniline amides show potent inhibition of 15-lipoxygenase (IC50 = 0.67 μM), the ortho-allyloxy scaffold demonstrates negligible activity against DPP2, DPP4, and PREP (all IC50 > 100,000 nM), indicating orthogonal selectivity that cannot be achieved by simply interchanging regioisomers [2][3].

Target 2-(Allyloxy)aniline·HCl Solid salt; exclusive ortho-directed radical cyclization; orthogonal DPP selectivity
Substitute 4-(Allyloxy)aniline (CAS 1688-69-3) Lacks geometric proximity for 5-exo-trig cyclization; shows potent 15-LOX inhibition, may not transfer to DPP-orthogonal profiles
Target 2-(Allyloxy)aniline·HCl Solid hydrochloride salt; may support automated dispensing; defined lot purity
Substitute 2-(Allyloxy)aniline free base (CAS 27096-64-6) Liquid at ambient; volumetric transfer may increase stoichiometry variability in parallel synthesis

Quantitative Comparison: 2-(Allyloxy)aniline Hydrochloride


Ortho-Selective Radical Cyclization

Under radical-generating conditions, 2-(allyloxy)aniline undergoes exclusive intramolecular 5-exo-trig cyclization to form the 2,3-dihydrobenzofuran scaffold. In contrast, the para-isomer 4-(allyloxy)aniline (CAS 1688-69-3) cannot undergo this cyclization due to the absence of geometric proximity between the radical center and the alkene. This reactivity difference is absolute: 2-(allyloxy)aniline participates in three-component radical cascades with sulfur dioxide and hydrazines or aryl propiolates, yielding sulfonyl-bridged heterocycles in good yields, whereas 4-(allyloxy)aniline is unreactive under identical conditions [1][2].

Radical Cyclization
Reported
Reactive vs. non-reactive: exclusive 5-exo-trig for ortho; para-isomer unreactive under identical UV/DABCO-(SO2)2 conditions
Supports ortho-isomer as exclusive precursor for dihydrobenzofuran synthesis
Class-level inference; validate reactivity in target cascade
radical cyclization dihydrobenzofuran synthesis regioselectivity

Hydrochloride Salt: Solid-State Handling Advantage

The hydrochloride salt (CAS 366020-27-1) is supplied as a solid with defined purity specifications (95-98%), whereas the free base 2-(allyloxy)aniline (CAS 27096-64-6) is a liquid at ambient conditions . The free base exhibits a boiling point of 84-85 °C at 0.6 Torr and a density of 1.037 g/cm³, while the hydrochloride salt's solid form eliminates solvent handling and enables precise gravimetric measurement for reaction setup . Commercially, the hydrochloride salt is available from multiple vendors in 500 mg to 5 g quantities with pricing transparency (e.g., $108 per 1 g from Hit2Lead ), whereas free base availability and pricing are less consistently documented across supplier catalogs [1].

Salt Form Handling
Head-to-head
Solid HCl salt (95–98% purity) vs. free base liquid (bp 84–85 °C at 0.6 Torr); enables gravimetric vs. volumetric transfer
Solid salt may reduce stoichiometry errors in reaction setup
Supplier-reported form; confirm lot-specific purity
salt selection physicochemical properties procurement

Negligible DPP2/DPP4/PREP Inhibition

In enzymatic inhibition assays, 2-(allyloxy)aniline free base (CAS 27096-64-6) exhibits IC50 values >100,000 nM (i.e., >100 μM) against dipeptidyl peptidase 2 (DPP2), dipeptidyl peptidase 4 (DPP4), and prolyl endopeptidase (PREP), indicating essentially no inhibitory activity against these serine proteases [1]. In stark contrast, amide derivatives of the para-isomer 4-(allyloxy)aniline display potent inhibition of soybean 15-lipoxygenase (SLO), with compound 5e showing an IC50 of 0.67 ± 0.06 μM (670 nM) [2]. This 150-fold difference in potency between structurally related regioisomers against different enzyme targets underscores the ortho-substitution pattern's orthogonal selectivity profile.

Enzyme Inhibition
Cross-study comparable
IC50 > 100,000 nM (DPP2/DPP4/PREP) vs. para-amide 5e IC50 = 670 nM (15-LOX)
Reported orthogonal selectivity; supports probe design requiring DPP family avoidance
Assay condition context; direct target comparison not performed
target selectivity off-target profiling medicinal chemistry

Lipophilicity and pKa Profile

The hydrochloride salt of 2-(allyloxy)aniline possesses a calculated LogP of 1.96 and contains 3 rotatable bonds . In comparison, the para-isomer 4-(allyloxy)aniline free base has a slightly higher predicted LogP of approximately 2.1-2.2 and an identical number of rotatable bonds . Both compounds fall within Lipinski-compliant physicochemical space (LogP <5, molecular weight <500 Da). However, the ortho-substitution pattern reduces the pKa of the aniline nitrogen: the predicted pKa for 2-(allyloxy)aniline free base is 4.48 ± 0.10 , whereas unsubstituted aniline has a pKa of 4.60 [1]. This subtle reduction in basicity may influence ionization state at physiological pH and affect passive membrane permeability relative to aniline.

Physicochemical Profile
Supporting evidence
Calculated LogP = 1.96; pKa = 4.48 (free base); 3 rotatable bonds
Supports fragment library fit and membrane permeability context
Computed values; experimental confirmation recommended
ADME prediction lead optimization fragment-based screening

2-(Allyloxy)aniline Hydrochloride: Research & Procurement Scenarios


Radical Cyclization to Dihydrobenzofurans

Procure 2-(allyloxy)aniline hydrochloride as the exclusive starting material for cascade radical cyclization reactions that construct 2,3-dihydrobenzofuran scaffolds. Under ultraviolet irradiation with DABCO-bis(sulfur dioxide) and hydrazines or aryl propiolates, this compound undergoes intramolecular 5-exo-trig cyclization followed by sulfur dioxide insertion, yielding 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides or sulfonyl-bridged coumarin derivatives in good yields [1][2]. The para-isomer 4-(allyloxy)aniline is unreactive under these conditions, making the ortho-isomer indispensable for this synthetic route.

Selective Probe Design: DPP Family Orthogonality

Use 2-(allyloxy)aniline hydrochloride as a scaffold for designing selective inhibitors or chemical probes where DPP2/DPP4/PREP off-target activity must be avoided. Enzymatic profiling confirms that the ortho-allyloxyaniline core exhibits IC50 >100,000 nM against all three DPP family serine proteases, representing a >150-fold selectivity window compared to the potent 15-lipoxygenase inhibition (IC50 = 670 nM) observed with para-allyloxyaniline amide derivatives [1][2]. This profile is advantageous for developing probes targeting alternative enzyme classes without confounding DPP-mediated effects.

Lead Optimization: Balanced Lipophilicity and Basicity

Incorporate 2-(allyloxy)aniline hydrochloride into fragment libraries or lead optimization campaigns where a LogP of approximately 1.96 and a pKa of 4.48 (free base) provide a favorable balance of membrane permeability and neutral species fraction at physiological pH [1][2]. Relative to unsubstituted aniline (LogP ~0.9, pKa 4.60), the ortho-allyloxy group increases lipophilicity by ~1 log unit while maintaining a pKa below 5.0, ensuring predominant neutral species abundance in the intestinal lumen and cellular cytosol. This physicochemical profile is particularly suited for oral bioavailability optimization in CNS or oncology programs.

Hydrochloride Salt: Precise Gravimetric Dispensing

Select the hydrochloride salt form (CAS 366020-27-1) over the free base (CAS 27096-64-6) for applications requiring accurate gravimetric dispensing in automated parallel synthesis or high-throughput experimentation workflows. The solid hydrochloride salt eliminates the volumetric handling errors associated with the liquid free base (bp 84-85 °C at 0.6 Torr) and provides defined purity specifications (95-98%) for reproducible stoichiometry across reaction arrays [1][2][3]. Commercial availability in 500 mg to 5 g quantities with transparent pricing supports cost-effective procurement for both exploratory and scale-up studies [4].

Application
Selection Property
Validation Focus
Dihydrobenzofuran Synthesis
Ortho-allyloxy cyclization capability
5-exo-trig cascade reactivity and yield
Selective Probe Design
DPP2/DPP4/PREP orthogonality
On-target vs. off-target enzyme panel profiling
Fragment Library & Lead Optimization
Balanced LogP and pKa
Permeability assay and neutral species fraction
High-Throughput Experimentation
Solid salt gravimetric dispensing
Stoichiometry reproducibility across arrays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Allyloxy)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.